molecular formula C21H22N2O2S B11295487 Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI)

Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI)

Cat. No.: B11295487
M. Wt: 366.5 g/mol
InChI Key: QFNMQZAPGSPFOX-UHFFFAOYSA-N
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Description

Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) is a complex organic compound that features a piperidine ring substituted with a benzothiazole group and an ethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring can be formed through hydrogenation.

    Introduction of the Benzothiazole Group: The benzothiazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the piperidine intermediate.

    Attachment of the Ethoxybenzoyl Group: The final step involves the acylation of the piperidine nitrogen with an ethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides, depending on the reaction conditions.

    Reduction: Reduction reactions can target the benzothiazole or the ethoxybenzoyl groups, leading to the formation of amines or alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiazole group can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl): Similar structure but with a methoxy group instead of an ethoxy group.

    Piperidine, 4-(2-benzothiazolyl)-1-(2-chlorobenzoyl): Contains a chlorobenzoyl group instead of an ethoxybenzoyl group.

Uniqueness

Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are desirable.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-ethoxyphenyl)methanone

InChI

InChI=1S/C21H22N2O2S/c1-2-25-18-9-5-3-7-16(18)21(24)23-13-11-15(12-14-23)20-22-17-8-4-6-10-19(17)26-20/h3-10,15H,2,11-14H2,1H3

InChI Key

QFNMQZAPGSPFOX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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